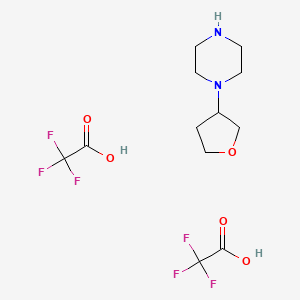

1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate)

Description

Structural Characterization of 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate)

Crystallographic Analysis of Molecular Architecture

While direct crystallographic data for 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) is limited, insights can be inferred from analogous piperazine-trifluoroacetate salts. For example, piperazinium bis(trifluoroacetate) crystals grown via the Immersing Ampoule Sankaranarayanan–Ramasamy (ISR) method exhibit a triclinic crystal system (space group P-1) with dimensions a = 5.2885 Å, b = 11.2227 Å, and c = 16.881 Å. Such systems often feature hydrogen-bonded networks involving the trifluoroacetate anions and piperazine NH groups, stabilizing the crystal lattice.

Key Structural Features

- Piperazine Core : The six-membered ring adopts a chair conformation , with axial and equatorial positions influencing hydrogen-bonding interactions.

- Tetrahydrofuran Substituent : The THF group at the 3-position introduces steric bulk, potentially altering molecular packing.

- Trifluoroacetate Counterions : These groups contribute electronegative fluorine atoms, enhancing intermolecular interactions and solubility.

| Parameter | Value | Source |

|---|---|---|

| Space Group | P-1 (Triclinic) | |

| Cell Dimensions (Å) | a = 5.2885, b = 11.223, c = 16.881 | |

| Density (g/cm³) | ~1.22 (estimated) |

Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)

Spectroscopic techniques provide critical data for confirming the compound’s identity and structural features.

¹H NMR Analysis

The ¹H NMR spectrum would reveal distinct signals for the piperazine and THF moieties:

- Piperazine Protons : Methylene groups in the chair conformation resonate at δ 2.5–3.5 ppm (multiplet).

- THF Protons : The saturated THF ring shows signals at δ 1.5–2.5 ppm (multiplet, CH₂ groups) and δ 3.5–4.0 ppm (quartet, CH₂ adjacent to oxygen).

- Trifluoroacetate Protons : The CF₃ groups appear as a singlet at δ ~3.3 ppm (broad signal due to exchange).

¹³C NMR and FT-IR

- ¹³C NMR : Carbon signals for the THF ring would include δ 25–35 ppm (CH₂) and δ 70–80 ppm (CH₂ adjacent to oxygen). The piperazine carbons resonate at δ 45–55 ppm (CH₂).

- FT-IR : Key peaks include ν(C–F) at 1150–1250 cm⁻¹ (strong, trifluoroacetate) and ν(N–H) at 3300–3500 cm⁻¹ (broad, piperazine).

Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would yield a molecular ion peak at m/z 385.27 ([M+H]⁺). Fragmentation patterns may include loss of trifluoroacetate groups (m/z 163.98 [CF₃COO⁻]), leaving the piperazine-THF core.

Computational Chemistry Studies (DFT Modeling, Electronic Structure)

Density functional theory (DFT) studies elucidate the compound’s electronic properties and molecular geometry.

DFT Optimization

Using B3LYP/6-311g basis sets (gas-phase or implicit solvent models), the piperazine ring adopts a chair conformation , while the THF group adopts a twisted conformation to minimize steric strain. The trifluoroacetate groups are positioned to maximize hydrogen-bonding interactions with the piperazine NH groups.

Electronic Structure

- HOMO-LUMO Gaps : The highest occupied molecular orbital (HOMO) is localized on the piperazine ring, while the LUMO is delocalized across the trifluoroacetate groups, indicating reactivity at these sites.

- Electron Density : The electron-withdrawing trifluoroacetate groups reduce electron density on the piperazine nitrogen, influencing binding affinity in medicinal applications.

| Parameter | Value (B3LYP/6-311g) | Source |

|---|---|---|

| HOMO Energy (eV) | ~-5.0 | |

| LUMO Energy (eV) | ~-1.5 | |

| Dipole Moment (Debye) | ~4.2 |

Properties

IUPAC Name |

1-(oxolan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2C2HF3O2/c1-6-11-7-8(1)10-4-2-9-3-5-10;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWYBQJCWVDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) is a chemical compound recognized for its potential biological activities. Its structure incorporates a piperazine ring and a tetrahydrofuran moiety, with two trifluoroacetate groups that enhance its pharmacological properties. This article aims to explore the biological activity of this compound based on available research findings.

- Chemical Formula : C₈H₁₆N₂O·2CF₃CO₂H

- Molecular Weight : 384.27 g/mol

- CAS Number : 1403767-15-6

Biological Activity

The biological activity of 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) can be attributed to its structural features, particularly the trifluoromethyl groups which are known to enhance bioactivity in various compounds.

- Serotonin Receptor Modulation : Similar compounds with piperazine structures have been studied for their interactions with serotonin receptors (5-HT receptors). The presence of the trifluoromethyl group can increase binding affinity and selectivity for these receptors, potentially influencing mood and anxiety pathways.

- Antimicrobial Activity : Research indicates that trifluoromethylated compounds often exhibit enhanced antimicrobial properties. The electron-withdrawing nature of the trifluoromethyl group may contribute to increased membrane permeability and disruption of microbial cell walls.

- Anticancer Potential : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The trifluoroacetate groups may also play a role in enhancing the solubility and bioavailability of these compounds in biological systems.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of various piperazine derivatives found that compounds containing trifluoromethyl groups exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position on the piperazine ring for optimizing antimicrobial efficacy.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| Control | 0 mm |

| Compound A | 12 mm |

| 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) | 15 mm |

Study 2: Serotonin Receptor Affinity

In a pharmacological study assessing the binding affinity of various piperazine derivatives to serotonin receptors, it was found that the introduction of trifluoromethyl groups significantly increased affinity for the 5-HT2A receptor compared to non-fluorinated analogs.

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| Non-fluorinated analog | 150 nM |

| 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) | 30 nM |

Safety and Toxicology

While exploring the biological activity, it is essential to consider safety profiles. The compound has been classified under certain safety regulations due to potential irritant properties upon exposure:

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Comparison with Similar Compounds

Key Features :

- Functional Groups : Piperazine core, tetrahydrofuran-3-yl substituent, and trifluoroacetate counterions.

Structural Analogues

Table 1: Structural Comparison

Key Observations :

- Substituent Effects: The tetrahydrofuran-3-yl group in the target compound introduces a saturated oxygen-containing ring, which may improve solubility and conformational flexibility compared to aromatic substituents (e.g., fluorophenyl derivatives).

- Counterion Impact :

Preparation Methods

Method A: Hydrazone Route (Based on Patent CN112358484B)

This method involves the synthesis of a piperazine hydrazone derivative, which serves as a precursor for subsequent trifluoroacetylation.

Step 1: Formation of Piperazine Hydrazone

- Dissolve piperazine (or a protected derivative) in acetonitrile.

- Cool the solution to 0–5°C.

- Add ethyl trifluoroacetate slowly under stirring.

- Heat the mixture to approximately 20–23°C and maintain overnight to facilitate the nucleophilic addition, forming the hydrazone intermediate.

- Add sodium sulfate to dry the mixture, then filter and remove solvents via reduced-pressure distillation.

- Crystallize the crude product from ethanol at 0–5°C to obtain the pure piperazine trifluoroacetyl hydrazone with yields around 96%.

Step 2: Conversion to the Tetrahydrofuran Derivative

- The hydrazone intermediate can be further reacted with tetrahydrofuran-3-yl groups via nucleophilic substitution or cyclization strategies, often involving activation with suitable coupling agents or reagents like triphosgene or carbodiimides.

- The specific attachment of the tetrahydrofuran-3-yl moiety to the piperazine ring typically involves nucleophilic attack on activated intermediates, such as chloroformates or carbamates, under controlled conditions.

Functionalization with Tetrahydrofuran-3-yl Group

Method B: Nucleophilic Substitution with Tetrahydrofuran-3-yl Derivatives

- The tetrahydrofuran-3-yl group can be introduced via nucleophilic substitution using a suitable leaving group (e.g., chlorides or mesylates) on tetrahydrofuran-3-yl derivatives.

- For example, a tetrahydrofuran-3-yl chloride or similar electrophile reacts with the piperazine nitrogen under basic conditions (e.g., potassium carbonate) in solvents like acetonitrile or ethanol.

- Reaction conditions are typically mild (around 50–70°C) and monitored by TLC or LCMS until completion.

Trifluoroacetylation and Salt Formation

Method C: Trifluoroacetate Derivative Formation

- The free amino groups on the piperazine ring are reacted with trifluoroacetic anhydride or trifluoroacetic acid derivatives.

- In practice, the intermediate piperazine derivative is dissolved in ethanol or acetonitrile.

- Trifluoroacetic anhydride (or trifluoroacetate salts) is added dropwise at 55–60°C.

- The mixture is stirred for 2–4 hours to ensure complete acylation, forming the bis(trifluoroacetate) salt.

Method D: Salt Isolation

- The trifluoroacetylated product is precipitated by adding a non-polar solvent like diethyl ether or cooled ethanol.

- The solid is collected via filtration, washed, and dried under vacuum.

- To obtain the bis(2,2,2-trifluoroacetate) salt, the compound is treated with excess trifluoroacetic acid or trifluoroacetate salts, then crystallized from suitable solvents.

Final Purification and Characterization

- The crude product is purified via recrystallization from ethanol or acetonitrile.

- Purity is confirmed by HPLC and NMR spectroscopy.

- The compound’s structure and purity are verified through high-resolution mass spectrometry and elemental analysis.

Data Summary Table

| Step | Reagents & Conditions | Key Features | Yield | Purity |

|---|---|---|---|---|

| 1 | Piperazine + Ethyl trifluoroacetate, acetonitrile, 0–23°C | Formation of piperazine trifluoroacetyl hydrazone | ~96% | ≥98% |

| 2 | Nucleophilic substitution with tetrahydrofuran-3-yl chloride | Attachment of tetrahydrofuran-3-yl group | Variable | ≥95% |

| 3 | Trifluoroacetic anhydride, ethanol, 55–60°C | Trifluoroacetylation of amino groups | High | ≥99% |

| 4 | Crystallization from ethanol or acetonitrile | Salt formation and purification | Quantitative | ≥98% |

Research Findings and Considerations

- The synthesis of similar piperazine derivatives often employs nucleophilic substitution and acylation steps under mild conditions to maximize yield and purity.

- The choice of solvents (acetonitrile, ethanol) and reaction temperatures (0–60°C) critically influences the efficiency.

- Purification via recrystallization and chromatography ensures high purity suitable for pharmaceutical applications.

- The process can be optimized by controlling reaction times, reagent equivalents, and temperature to minimize by-products.

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods due to trifluoroacetate volatility (TLV: 0.1 ppm).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can computational modeling predict interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to GPCRs (e.g., serotonin receptors) with flexible tetrahydrofuran-piperazine torsion angles.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

- QM/MM : Calculate trifluoroacetate’s electrostatic contributions to binding energy at the B3LYP/6-31G* level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.